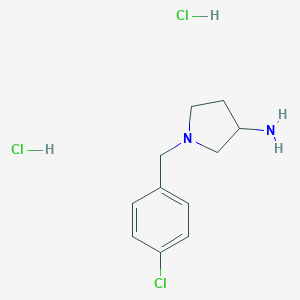

1-(4-氯苄基)-吡咯烷-3-胺二盐酸盐

描述

Synthesis Analysis

The synthesis of related pyrrolidine derivatives often involves cycloaddition reactions or interactions with azomethine ylides, providing a methodological framework for producing compounds with significant structural similarities to 1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride. For instance, substituted chromones reacting with nonstabilized azomethine ylides can lead to the formation of 1-benzopyrano[2,3-c]pyrrolidines and related structures through diastereoselective processes (Sosnovskikh et al., 2014).

Molecular Structure Analysis

The detailed molecular structure of related compounds, such as isomeric chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]anilines, reveals the planar nature of the iminopyrrole backbone, which is significant for understanding the molecular geometry of 1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride. These structures provide insights into the spatial arrangement and potential reactivity of the molecule (Su et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of pyrrolidine derivatives, including potential reactions involving azomethine ylides or other cycloaddition processes, can be extrapolated to understand the chemical behavior of 1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride. These reactions often result in the formation of complex heterocyclic structures, indicating the compound's utility in synthesizing diverse chemical entities (Korotaev et al., 2013).

科学研究应用

钙拮抗剂的立体选择性

- 强效钙拮抗剂的立体选择性:研究了与1-(4-氯苄基)-吡咯烷-3-胺二盐酸盐相关的钙拮抗剂的四个对映体的合成和评价。本研究重点关注结合亲和力和冠状动脉血管扩张活性,强调立体选择性在药理有效性中的重要性 (Tamazawa et al., 1986)。

晶体结构分析

- 席夫碱化合物的合成和晶体结构:对与1-(4-氯苄基)-吡咯烷-3-胺二盐酸盐在结构上相似的席夫碱化合物的研究揭示了它们的晶体结构和潜在的抗菌活性。本研究强调了分子结构在决定此类化合物的生物活性中的重要性 (Wang, Nong, Sht, Qi, 2008)。

衍生物的合成及其潜在应用

- 四氢吡啶并[3,4-d]嘧啶衍生物的合成:一项涉及与1-(4-氯苄基)-吡咯烷-3-胺二盐酸盐在结构上相关的化合物的衍生物合成的研究重点关注了在各个领域的潜在应用。该过程涉及多种化学反应,突出了该化合物在衍生物合成中的多功能性 (Kuznetsov, Chapyshev, 2007)。

抗癌剂合成

- 抗癌剂的合成:探索了含有吡咯烷基部分的化合物的合成,类似于1-(4-氯苄基)-吡咯烷-3-胺二盐酸盐,以了解它们作为抗癌剂的潜力。本研究阐明了此类化合物在开发新抗癌药物中的作用 (Redda et al., 2011)。

小分子抗癌药物合成

- 抗癌药物中间体的合成:另一项研究重点关注4-(吡咯烷-1-基甲基)苯甲醛的合成,这是小分子抗癌药物中的中间体。该化合物与1-(4-氯苄基)-吡咯烷-3-胺二盐酸盐具有结构相似性,突出了其在药物开发中的重要性 (Zhang, Cao, Xu, Wang, 2018)。

安全和危害

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. However, compounds containing chlorine atoms can sometimes be hazardous and should be handled with care8910.

未来方向

Future research could focus on synthesizing this compound and studying its properties in more detail. If it’s intended for use as a drug, studies could also investigate its pharmacological effects and potential therapeutic applications.

Please note that this is a general analysis based on the structure of the compound and similar compounds. For a detailed and accurate analysis, experimental data and studies specifically on “1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride” would be needed.

属性

IUPAC Name |

1-[(4-chlorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2.2ClH/c12-10-3-1-9(2-4-10)7-14-6-5-11(13)8-14;;/h1-4,11H,5-8,13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRZMXYRBJTLPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2=CC=C(C=C2)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593665 | |

| Record name | 1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride | |

CAS RN |

169452-11-3 | |

| Record name | 1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

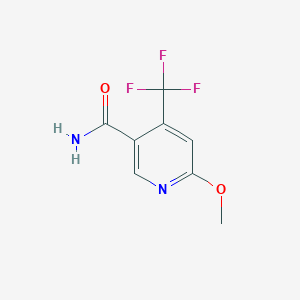

![3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide](/img/structure/B61676.png)